6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one
Overview
Description
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C15H16N2O and its molecular weight is 240.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Medicinal Chemistry and Kinase Inhibition
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is a part of the 1,6-naphthyridine motif, which is significant in medicinal chemistry due to its diverse bioactivities. This compound has been identified as a c-Met kinase inhibitor. A study conducted by Wang et al. (2013) found that modifications to this compound, such as adding a cyclic urea pharmacophore, resulted in effective Met inhibition, indicating its potential in targeted cancer therapies (Wang et al., 2013).
2. Antivertigo and Antitumor Potential
Research has explored the synthesis of various methyl homologs of this compound for potential antivertigo applications, as per the work of Shiozawa et al. (1984) (Shiozawa et al., 1984). Additionally, the compound has been implicated in antitumor research, as seen in a study by Insuasty et al. (2013), where derivatives of this compound showed remarkable activity against cancer cell lines (Insuasty et al., 2013).
3. Synthesis Techniques and Variants
Efforts to synthesize various derivatives of this compound, like 3-(difluoromethoxy)- and 3-(trifluoromethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridines, have been detailed by Guiadeen et al. (2008), highlighting the versatility of this compound in creating biologically relevant synthones (Guiadeen et al., 2008).
4. Biomedical Applications
Oliveras et al. (2021) reviewed the diverse biomedical applications of 1,6-naphthyridin-2(1H)-ones, emphasizing their role in providing ligands for various receptors in the body. This review highlights the broad scope of the compound's applications in biomedicine, including its potential therapeutic uses (Oliveras et al., 2021).
5. Acetylcholinesterase Inhibition
The compound has been studied for its potential as an inhibitor of acetylcholinesterase, with derivatives designed as analogues of huperzine A. Vanlaer et al. (2009) synthesized and evaluated these derivatives, providing insights into their inhibitory capabilities (Vanlaer et al., 2009).
6. Antioxidant Properties
Nam et al. (2007) explored tetrahydro-1,8-naphthyridinol analogues of alpha-tocopherol as antioxidants, showcasing the compound's ability to trap peroxyl radicals and inhibit oxidation in various biological systems (Nam et al., 2007).
7. NK(1) Receptor Antagonism
The compound's derivatives have shown efficacy as NK(1) receptor antagonists, potentially useful in treating bladder function disorders, as evidenced in the research by Natsugari et al. (1999) (Natsugari et al., 1999).
Properties
IUPAC Name |
6-benzyl-1,5,7,8-tetrahydro-1,6-naphthyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-15-7-6-13-11-17(9-8-14(13)16-15)10-12-4-2-1-3-5-12/h1-7H,8-11H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSOOBNVMGYWAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC(=O)C=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624900 | |
Record name | 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
601514-58-3 | |
Record name | 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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